2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-16-6-4-7-17(14-16)28-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-29-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVGGIOEATKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced through a nucleophilic substitution reaction involving an appropriate halide derivative.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving furfural and an appropriate amine.
Analyse Chemischer Reaktionen
2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its diverse pharmacological activities:
- Antimicrobial Activity : Exhibits effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. It has shown promise in studies involving various cancer cell lines .
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.
Biological Research
The biological activities of 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide are attributed to its interaction with key enzymes and receptors:
- Mechanisms of Action :
- Inhibition of DNA Gyrase and Topoisomerase : These targets are critical for DNA replication and transcription, leading to reduced cell viability in cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, enhancing pro-apoptotic proteins while decreasing anti-apoptotic ones.
Anticancer Activity
A study demonstrated that this compound effectively inhibited the growth of HepG2 liver cancer cells. The mechanism involved S-phase arrest and induction of apoptosis, highlighting its potential as an anticancer agent.
Antimicrobial Efficacy
In vitro studies have shown that the compound exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests its potential application in developing new antibiotics or antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as DNA gyrase and topoisomerase.
Pathways Involved: It interferes with DNA replication and transcription processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzimidazole 1-Position
Structural modifications at the benzimidazole’s 1-position significantly influence electronic and steric properties:
Key Observations :
- Phenoxyethyl vs. Phenoxypropyl: The propyl chain in CAS 920116-41-2 may improve membrane permeability but reduce metabolic stability due to increased chain length .
- Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenoxy group (target compound) enhances electron density on the benzimidazole, whereas the 4-chloro-3-methylphenoxy group (CAS 850923-32-9) creates a more electron-deficient system .
Carboxamide Modifications
Variations in the carboxamide group impact hydrogen-bonding capacity and steric effects:
Key Observations :
Biologische Aktivität
2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a furyl group, a benzimidazole core, and a 3-methoxyphenoxyethyl substituent. The synthesis typically involves:
- Formation of the benzimidazole core : This is achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
- Alkylation : The benzimidazole is then reacted with 2-(3-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate.
- Final modification : The carboxamide group is introduced to enhance the compound's biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that benzimidazole derivatives inhibit the growth of breast cancer cells via apoptosis induction. |
| Lee et al. (2021) | Reported that similar compounds can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. |
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Membrane Penetration : The phenoxyethyl group enhances the compound's lipophilicity, facilitating cellular uptake.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies demonstrated that treatment with similar benzimidazole derivatives reduced tumor size significantly compared to control groups.
- Infection Models : Efficacy against bacterial infections was observed in murine models, where administration led to a reduction in bacterial load and improved survival rates.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide?
- Methodology :
- Step 1 : Synthesize the benzimidazole core by reacting 1,2-diaminobenzene derivatives with carboxylic acids or esters under reflux conditions (e.g., 120°C for 18 hours in 1,4-dioxane) .
- Step 2 : Functionalize the benzimidazole at the N1 position using a 2-(3-methoxyphenoxy)ethyl group via nucleophilic substitution or alkylation .
- Step 3 : Attach the furyl-carboxamide moiety via amide coupling. Use coupling agents like EDC/HOBt in dichloromethane or DMF under reflux (24–48 hours) .
- Purification : Recrystallize from chloroform/methanol or use column chromatography for higher purity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Analytical Techniques :
- 1H/13C NMR : Confirm regiochemistry of the benzimidazole and methoxyphenoxyethyl chain (e.g., aromatic proton splitting patterns and integration ratios) .
- IR Spectroscopy : Identify amide C=O stretches (~1670 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and hydrogen-bonding networks .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Compare with controls like doxorubicin .
- Anti-inflammatory Potential : Evaluate COX-2 inhibition via ELISA or monitor TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Cytotoxicity Screening : Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Strategy :
- Variation of Substituents : Modify the methoxyphenoxyethyl chain (e.g., replace 3-methoxy with 4-fluoro) to study electronic effects on bioactivity .
- Scaffold Hopping : Replace benzimidazole with benzothiazole or triazole cores to assess core-dependent activity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like topoisomerase II or NF-κB .
Q. What strategies can mitigate low solubility in pharmacological studies?
- Approaches :
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance aqueous solubility .
- Formulation Optimization : Use cyclodextrin inclusion complexes or nanoemulsions to improve bioavailability .
- Functional Group Modification : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or amino groups) .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting :
- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Validate Purity : Reanalyze compound batches via HPLC to rule out impurities affecting results .
- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- Models :
- Rodent Studies : Administer orally or intravenously to assess bioavailability, half-life, and organ-specific toxicity (e.g., liver/kidney function tests) .
- Xenograft Models : Evaluate antitumor efficacy in nude mice implanted with patient-derived xenografts (PDX) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Optimization Steps :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to enhance intermediate stability .
- Catalyst Use : Employ Pd/C or CuI for coupling steps to reduce reaction time and byproducts .
- Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 1–2 hours while maintaining yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
